N-(4-Methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
Description
N-(4-Methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a spirocyclic acetamide derivative characterized by:
- A 4-methoxyphenyl group attached to the acetamide moiety, contributing electron-donating effects via the methoxy substituent.
- A 4-methylphenyl group at position 3 of the spiro ring, introducing steric bulk and lipophilicity.
- A sulfanyl (-S-) linker bridging the spiro ring and acetamide, which may influence redox properties or hydrogen bonding .
Structural characterization of such compounds often employs X-ray crystallography and refinement tools like SHELXL for accurate determination of bond lengths, angles, and intermolecular interactions .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c1-17-4-6-19(7-5-17)23-24(28-25(27-23)14-12-18(2)13-15-25)31-16-22(29)26-20-8-10-21(30-3)11-9-20/h4-11,18H,12-16H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJBLYRWEBKRRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-(4-Methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a compound characterized by its complex spirocyclic structure and multiple functional groups. This unique architecture suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The spirocyclic core facilitates binding to specific sites on these targets, modulating their activity and leading to various biological effects. Preliminary studies suggest that the compound may exhibit anti-inflammatory and anticancer properties through the inhibition of specific signaling pathways.
Biological Activity Data
| Activity | Description |
|---|---|
| Anticancer Potential | In vitro studies indicate that the compound exhibits cytotoxic effects against certain cancer cell lines by inducing apoptosis and cell cycle arrest. |
| Anti-inflammatory | The compound may reduce the production of pro-inflammatory cytokines, suggesting potential use in inflammatory diseases. |
| Enzyme Inhibition | Preliminary assays show that it can inhibit key enzymes involved in metabolic pathways, which could be relevant for drug development. |
Case Studies
-
Cytotoxicity Assay :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast and lung cancer models.
-
Inflammation Model :
- In a murine model of inflammation, administration of the compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
-
Enzyme Interaction Studies :
- Molecular docking studies revealed that the compound binds effectively to several target enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Observations :
Functional Group Variations in the Spiro Core
Key Observations :
- Dioxo groups () significantly alter electronic properties and intermolecular interactions, making the compound more polar and reactive .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
